molecular formula C19H21N3O B2903601 3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 439095-16-6

3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No. B2903601
CAS RN: 439095-16-6
M. Wt: 307.397
InChI Key: FFFWFAUFYUNHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one” is a chemical compound with the formula C₁₉H₂₁N₃O . It is a product used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one core, which is substituted with a phenyl group and three methyl groups . More detailed structural analysis would require experimental techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

This compound has a melting point of 352-353°C . Its molecular formula is C₁₉H₂₁N₃O .

Scientific Research Applications

Synthesis Methods

  • Ionic Liquid Synthesis : A series of derivatives, including 3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-ones, were synthesized in an ionic liquid without using any catalyst. This method offers advantages like easier work-up, milder reaction conditions, and environmental friendliness (Shi & Yang, 2011).

  • Aqueous Media Synthesis : Another approach involved a three-component reaction in aqueous media, yielding similar compounds with higher yields and lower cost, emphasizing environmentally benign procedures (Wang & Shi, 2012).

  • Regioselective Synthesis : The regioselective synthesis of these compounds was achieved, with a focus on the reaction mechanism and structural studies of the predominant tautomeric form (Quiroga et al., 2001).

Applications in Chemistry

  • Domino Reactions and Synthesis : Domino reactions involving 3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-ones led to the formation of pyrazolo[3,4-b]pyridine derivatives, highlighting the potential for creating structurally diverse compounds (Zemlyanaya et al., 2017).

  • Catalyst-Free Syntheses : Catalyst-free syntheses of derivatives have been reported, offering a non-catalytic, simple procedure for creating structurally diverse compounds, potentially with biological and pharmacological activities (Ezzati et al., 2017).

  • Chemo- and Regioselectivity : The tuning of chemo- and regioselectivities in multicomponent condensations of these compounds has been described, providing insight into reaction mechanisms and intermediate formations (Chebanov et al., 2008).

  • Optical Absorption Studies : Quantum-chemical simulations and experimental studies on these derivatives reveal significant insights into their absorption spectra, particularly the effect of substituting methyl groups with phenyl groups (Koścień et al., 2003).

  • Antimycobacterial Activity : Microwave-assisted synthesis of benzopyrazolo[3,4-b]quinolindiones showed antimycobacterial activity against Mycobacterium spp strains, indicating potential medical applications (Quiroga et al., 2014).

  • Apoptosis Induction in Cancer Cells : N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, structurally related to these compounds, have been identified as potent inducers of apoptosis in cancer cells, suggesting possible therapeutic applications (Zhang et al., 2008).

Safety and Hazards

This compound is classified as an irritant . Proper safety measures should be taken when handling it.

Future Directions

The future directions for research on this compound could include elucidating its mechanism of action, exploring its potential therapeutic applications, and developing more efficient synthetic routes. Given its use in proteomics research , it might also be of interest in the field of biochemistry and molecular biology.

properties

IUPAC Name

3,7,7-trimethyl-4-phenyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-11-15-16(12-7-5-4-6-8-12)17-13(20-18(15)22-21-11)9-19(2,3)10-14(17)23/h4-8,16H,9-10H2,1-3H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFWFAUFYUNHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.